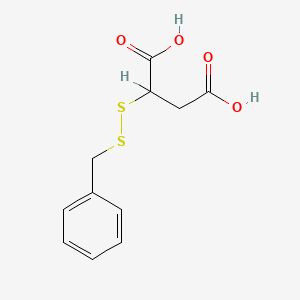2-(Benzyldithio)succinic acid
CAS No.: 94520-49-7
Cat. No.: VC17157572
Molecular Formula: C11H12O4S2
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94520-49-7 |
|---|---|
| Molecular Formula | C11H12O4S2 |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 2-(benzyldisulfanyl)butanedioic acid |
| Standard InChI | InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |
| Standard InChI Key | ULHKCUJOONCJHB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics of 2-(Benzyldithio)succinic Acid
The molecular structure of 2-(Benzyldithio)succinic acid consists of a four-carbon succinic acid chain (HOOC-CH2-CH(S-S-benzyl)-COOH). The benzyldithio group introduces two sulfur atoms linked to a benzyl moiety, creating a disulfide bridge. This configuration significantly alters the compound’s electronic and steric properties compared to simpler succinic acid derivatives like 2-benzylsuccinic acid (C11H12O4) .
Molecular Formula and Weight
-
Molecular Formula: C11H12O4S2
-
Molecular Weight: 272.34 g/mol (calculated by adding the mass of two sulfur atoms to 2-benzylsuccinic acid’s molecular weight of 208.21 g/mol ).
Key Functional Groups
-
Carboxylic Acid Groups: Two -COOH groups at the first and fourth carbons, enabling hydrogen bonding and salt formation.
-
Disulfide Bridge: The -S-S- linkage introduces redox activity, allowing the compound to participate in thiol-disulfide exchange reactions.
-
Benzyl Group: A phenylmethyl group contributes hydrophobicity and aromatic stacking potential.
Stereochemical Considerations
Physicochemical Properties and Stability
Estimated Physicochemical Parameters
Stability Considerations
-
Thermal Stability: The disulfide bond may decompose above 200°C, releasing sulfur-containing gases.
-
Oxidative Sensitivity: Susceptible to oxidation, forming sulfonic acid derivatives.
-
pH-Dependent Behavior: Carboxylic acid groups deprotonate in alkaline conditions (pKa ~3–4), enhancing water solubility.
Challenges and Research Gaps
Synthetic Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume